N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide
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Overview
Description
N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoyl group, and a methoxybenzamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: This step involves the reaction of 3-fluoroaniline with phosgene to form the corresponding isocyanate intermediate.
Coupling with methoxyphenol: The isocyanate intermediate is then reacted with 4-hydroxy-2-methoxybenzamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structure but different pharmacological properties.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Uniqueness
N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H19FN2O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[2-(3-fluoroanilino)-2-oxoethoxy]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H19FN2O4/c1-28-20-8-3-2-7-19(20)22(27)25-16-9-11-18(12-10-16)29-14-21(26)24-17-6-4-5-15(23)13-17/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
JRBOSBUUXWLIPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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